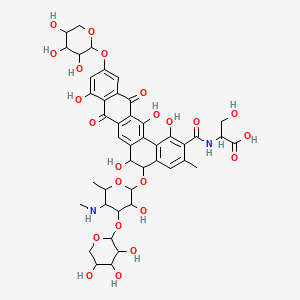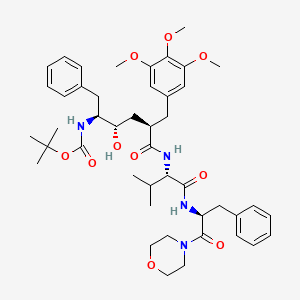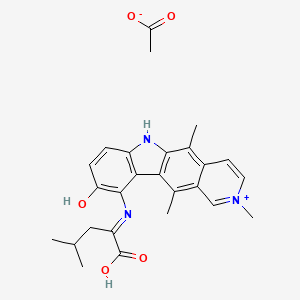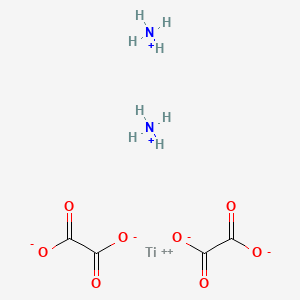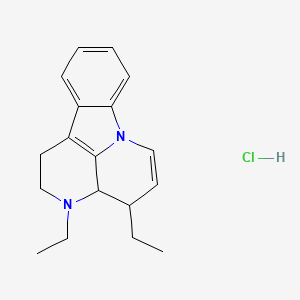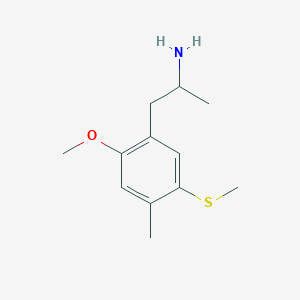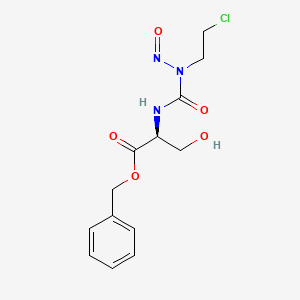
Magnesium;ethanolate;titanium(4+);tris(prop-1-en-2-yl)alumane;tetrachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum, tris(1-methylethenyl)-, reaction products with magnesium ethoxide and titanium tetrachloride: is a complex organometallic compound. It is synthesized through the reaction of aluminum, tris(1-methylethenyl)- with magnesium ethoxide and titanium tetrachloride. This compound is known for its unique chemical properties and applications in various fields, including catalysis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of aluminum, tris(1-methylethenyl)-, reaction products with magnesium ethoxide and titanium tetrachloride involves the following steps:
Preparation of Aluminum, tris(1-methylethenyl)-: This precursor is synthesized by reacting aluminum with 1-methylethenyl groups under controlled conditions.
Reaction with Magnesium Ethoxide: The aluminum, tris(1-methylethenyl)- is then reacted with magnesium ethoxide. This step requires precise temperature control and an inert atmosphere to prevent unwanted side reactions.
Addition of Titanium Tetrachloride: Finally, titanium tetrachloride is added to the reaction mixture. The reaction is typically carried out at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully monitored, and advanced purification techniques are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxides.
Reduction: It can also be reduced under specific conditions to yield different reduced forms.
Substitution: The compound is capable of undergoing substitution reactions, where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, lithium aluminum hydride, and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products:
Oxidation: Formation of aluminum oxides, magnesium oxides, and titanium oxides.
Reduction: Reduced forms of the original compound with altered oxidation states.
Substitution: New organometallic compounds with different ligands.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Material Science: It is employed in the synthesis of advanced materials with unique properties.
Biology and Medicine:
Drug Delivery: Research is being conducted on its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Imaging: The compound is being explored for use in imaging techniques due to its unique electronic properties.
Industry:
Coatings: It is used in the production of specialized coatings with enhanced durability and resistance to corrosion.
Electronics: The compound is being investigated for use in electronic devices due to its conductive properties.
Mécanisme D'action
The mechanism of action of aluminum, tris(1-methylethenyl)-, reaction products with magnesium ethoxide and titanium tetrachloride involves its ability to form stable complexes with various substrates. The molecular targets and pathways involved include:
Catalytic Sites: The compound provides active catalytic sites for various chemical reactions.
Electron Transfer: It facilitates electron transfer processes, which are crucial for its catalytic activity.
Ligand Exchange: The compound can undergo ligand exchange reactions, allowing it to interact with different substrates.
Comparaison Avec Des Composés Similaires
Aluminum, tris(1-methylethenyl)-: The precursor compound used in the synthesis.
Magnesium ethoxide: Another key reactant in the synthesis process.
Titanium tetrachloride: A common reagent used in various organometallic reactions.
Uniqueness:
Complex Structure: The combination of aluminum, magnesium, and titanium in a single compound provides unique chemical properties.
Versatility: Its ability to undergo various chemical reactions makes it highly versatile in different applications.
Stability: The compound forms stable complexes, making it suitable for use in harsh conditions.
Propriétés
Formule moléculaire |
C13H25AlCl4MgO2Ti |
|---|---|
Poids moléculaire |
454.3 g/mol |
Nom IUPAC |
magnesium;ethanolate;titanium(4+);tris(prop-1-en-2-yl)alumane;tetrachloride |
InChI |
InChI=1S/3C3H5.2C2H5O.Al.4ClH.Mg.Ti/c3*1-3-2;2*1-2-3;;;;;;;/h3*1H2,2H3;2*2H2,1H3;;4*1H;;/q;;;2*-1;;;;;;+2;+4/p-4 |
Clé InChI |
GFYFGADBIWTFEK-UHFFFAOYSA-J |
SMILES canonique |
CC[O-].CC[O-].CC(=C)[Al](C(=C)C)C(=C)C.[Mg+2].[Cl-].[Cl-].[Cl-].[Cl-].[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




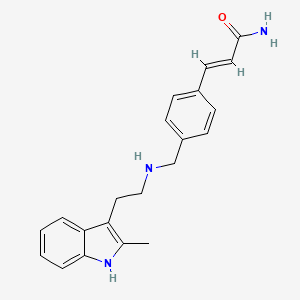
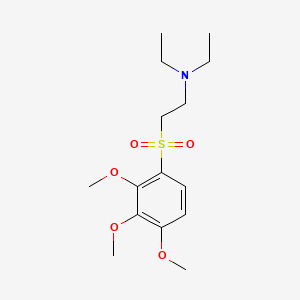

![N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12778858.png)
